3-Aminopyrrolidine-1-carboxamide
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Overview
Description
3-Aminopyrrolidine-1-carboxamide is a chemical compound characterized by the presence of an amino group attached to a pyrrolidine ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrrolidine-1-carboxamide typically involves the amidation of 3-aminopyrrolidine with carboxylic acids or their derivatives. One common method is the direct condensation of 3-aminopyrrolidine with carboxylic acids under catalytic conditions . Another approach involves the use of coupling reagents to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used under mild conditions.
Major Products Formed: The major products formed from these reactions include nitroso derivatives, primary amines, and substituted pyrrolidine derivatives .
Scientific Research Applications
3-Aminopyrrolidine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminopyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the amino and carboxamide groups.
Pyrrolidinone: Contains a carbonyl group in place of the carboxamide group.
Prolinol: A derivative with a hydroxyl group attached to the pyrrolidine ring.
Uniqueness: 3-Aminopyrrolidine-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other pyrrolidine derivatives .
Properties
Molecular Formula |
C5H11N3O |
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Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-aminopyrrolidine-1-carboxamide |
InChI |
InChI=1S/C5H11N3O/c6-4-1-2-8(3-4)5(7)9/h4H,1-3,6H2,(H2,7,9) |
InChI Key |
OCDRJDSKYRJZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)N |
Origin of Product |
United States |
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